molecular formula C18H14N2 B5401580 2-[(1E)-2-PHENYLETHENYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE

2-[(1E)-2-PHENYLETHENYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5401580
M. Wt: 258.3 g/mol
InChI Key: GNDSNBZGSONHHG-OUKQBFOZSA-N
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Description

2-[(1E)-2-Phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a phenylethenyl group and a prop-2-yn-1-yl group attached to a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction typically proceeds under mild conditions and yields the desired benzodiazole derivative .

Another approach involves the palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method utilizes copper-promoted palladium catalysis and involves C–H functionalization to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and choice of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-Phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-Phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-Phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenylethenyl and prop-2-yn-1-yl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDSNBZGSONHHG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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